molecular formula C11H21ClO B12639356 1-Chloroundec-3-en-2-ol CAS No. 920299-87-2

1-Chloroundec-3-en-2-ol

Cat. No.: B12639356
CAS No.: 920299-87-2
M. Wt: 204.73 g/mol
InChI Key: CSCWXEXXCYBPAW-UHFFFAOYSA-N
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Description

1-Chloroundec-3-en-2-ol is an organic compound characterized by the presence of a chlorine atom, a hydroxyl group, and a carbon-carbon double bond within its molecular structure. This compound belongs to the class of enols, which are known for their unique chemical properties and reactivity. Enols are tautomeric forms of carbonyl compounds, meaning they can exist in equilibrium with their keto counterparts.

Preparation Methods

The synthesis of 1-Chloroundec-3-en-2-ol can be achieved through various synthetic routes. One common method involves the alkynylation of (E)-1,3-dichloropropene in the presence of copper(I) iodide and tetrabutylammonium bromide. This reaction is carried out in dimethylacetamide with potassium carbonate as a base, leading to the formation of this compound with high regio- and stereoselectivity .

Chemical Reactions Analysis

1-Chloroundec-3-en-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Chloroundec-3-en-2-ol has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the reactivity and behavior of enols.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloroundec-3-en-2-ol exerts its effects involves the interaction of its functional groups with molecular targets. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can engage in electrophilic interactions. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

1-Chloroundec-3-en-2-ol can be compared with other similar compounds, such as:

    1-Chloroundec-1-en-4-yne: This compound has a similar structure but contains an alkyne group instead of an enol group.

    3-Undecen-2-ol: This compound lacks the chlorine atom but has a similar carbon skeleton.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and properties.

Properties

CAS No.

920299-87-2

Molecular Formula

C11H21ClO

Molecular Weight

204.73 g/mol

IUPAC Name

1-chloroundec-3-en-2-ol

InChI

InChI=1S/C11H21ClO/c1-2-3-4-5-6-7-8-9-11(13)10-12/h8-9,11,13H,2-7,10H2,1H3

InChI Key

CSCWXEXXCYBPAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CC(CCl)O

Origin of Product

United States

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